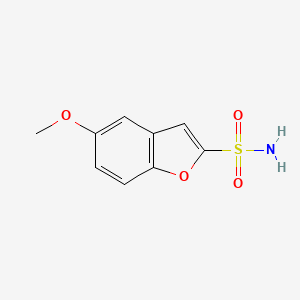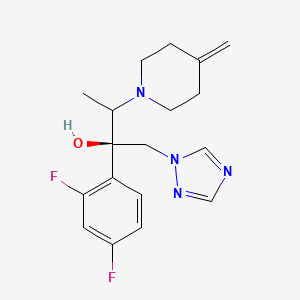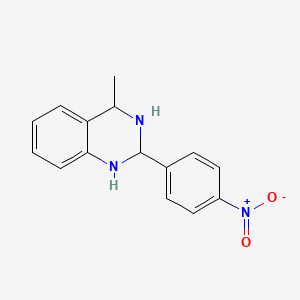
4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline typically involves the condensation of 4-nitrobenzaldehyde with 4-methyl-1,2,3,4-tetrahydroquinazoline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further undergo various transformations.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives, amino-substituted compounds, and other functionalized heterocycles .
科学研究应用
4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
作用机制
The mechanism of action of 4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
相似化合物的比较
Similar Compounds
- 4-Methyl-2-nitrophenyl isothiocyanate
- 4-Methyl-2-nitrophenyl isocyanate
- Thiazole derivatives
Uniqueness
4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of functional groups and a unique scaffold that can be exploited for various applications in scientific research and industry .
属性
CAS 编号 |
84570-89-8 |
|---|---|
分子式 |
C15H15N3O2 |
分子量 |
269.30 g/mol |
IUPAC 名称 |
4-methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline |
InChI |
InChI=1S/C15H15N3O2/c1-10-13-4-2-3-5-14(13)17-15(16-10)11-6-8-12(9-7-11)18(19)20/h2-10,15-17H,1H3 |
InChI 键 |
OGCUASVESUFADR-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=CC=CC=C2NC(N1)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


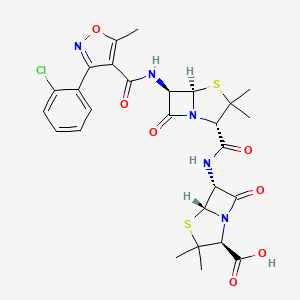
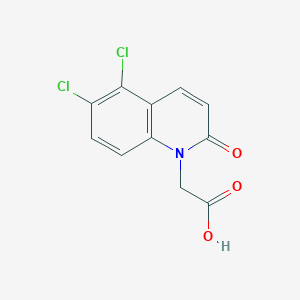
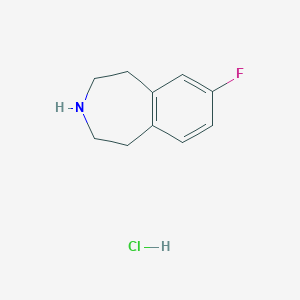
![(3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B13844459.png)
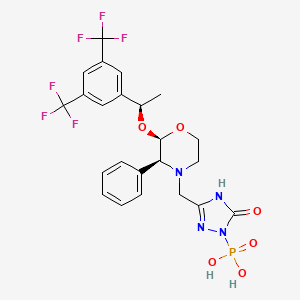
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13844492.png)
![2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide](/img/structure/B13844503.png)
![7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine](/img/structure/B13844507.png)
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13844509.png)
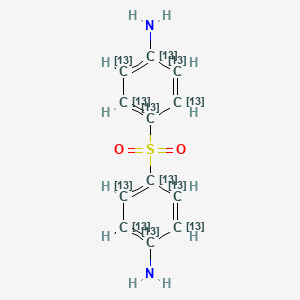
![ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13844518.png)
![2-[2-[2-Chloro-3-[2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B13844527.png)
